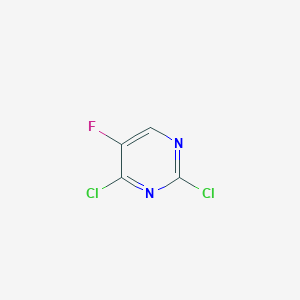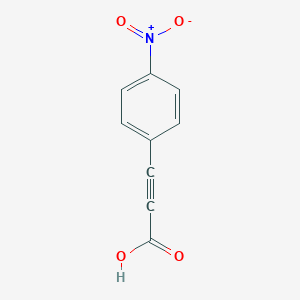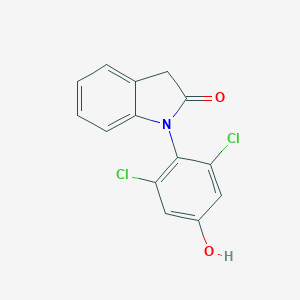
1-(2,6-Dichloro-4-hydroxyphényl)-1,3-dihydro-2H-indol-2-one
Vue d'ensemble
Description
1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one, or 1,3-DHP-I, is a novel synthetic compound that has been the subject of recent research due to its potential application in various medical and scientific fields. It is a derivative of indole, a naturally occurring aromatic compound found in many plants, and is characterized by its unique structure and properties. 1,3-DHP-I is a highly reactive compound, making it an attractive starting material for the synthesis of a wide range of compounds.
Applications De Recherche Scientifique
Recherche sur le cancer : Inhibition du cancer du sein
Ce composé a été étudié pour son potentiel dans le traitement du cancer du sein. Des études ont montré que certains complexes de platine contenant du 1-(2,6-Dichloro-4-hydroxyphényl)-1,3-dihydro-2H-indol-2-one peuvent inhiber la croissance des cellules cancéreuses du sein. Ces complexes semblent agir en altérant la fonction de l’ADN dans les cellules tumorales et peuvent réduire les niveaux d’œstrogènes endogènes, ce qui est crucial pour le cancer du sein hormono-dépendant .
Biologie chimique : Études sur l’anion phénolate
En biologie chimique, la forme anionique du composé, connue sous le nom de 2,6-dichloro-4-hydroxyphénolate, est intéressante. Cet anion phénolate est une forme déprotonée de la 2,6-dichlorohydroquinone et est significative aux niveaux de pH physiologiques. Elle est étudiée pour sa réactivité et son interaction avec les molécules biologiques .
Synthèse organique : Protodéboronation
Le composé a des applications en synthèse organique, en particulier dans la protodéboronation des esters boroniques de pinacol. Ce processus est crucial pour l’hydrométhylation formelle anti-Markovnikov des alcènes, une transformation précieuse en chimie synthétique .
Chimie médicinale : Activité antitumorale
Une autre application est en chimie médicinale, où des dérivés de ce composé ont été testés pour leur activité antitumorale. Plus précisément, le complexe de platine [méso-1,2-bis(2,6-dichloro-4-hydroxyphényl)éthylènediamine]dichloroplatine(II) s’est avéré prometteur sous administration orale dans des modèles de tumeurs hormono-dépendantes .
Mécanisme D'action
Target of Action
It’s known that similar compounds have been tested on hormone-sensitive breast cancer cells .
Mode of Action
The compound interacts with its targets, leading to changes in the cellular environment. It has been suggested that the compound may reduce the endogenous estrogen level via inhibition of estrogen biosynthesis . This suggests that the compound may act as an anti-estrogenic agent, potentially disrupting the growth of hormone-sensitive cancers.
Biochemical Pathways
It’s known that similar compounds inhibit deoxyribonucleic acid (dna) synthesis, like cisplatin . This suggests that the compound may interfere with DNA replication, thereby inhibiting cell division and growth.
Result of Action
The compound’s action results in the inhibition of cell growth, particularly in hormone-sensitive breast cancer cells . This is likely due to its potential anti-estrogenic effects and its ability to inhibit DNA synthesis.
Safety and Hazards
Orientations Futures
Future research could focus on further elucidating the mechanisms of action of these compounds and exploring their potential therapeutic applications . For example, erythro-8-PtSO4 and erythro-9-PtSO4, which are related compounds, possess antitumor and estrogenic effects and are therefore of interest for the therapy of breast cancer .
Propriétés
IUPAC Name |
1-(2,6-dichloro-4-hydroxyphenyl)-3H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO2/c15-10-6-9(18)7-11(16)14(10)17-12-4-2-1-3-8(12)5-13(17)19/h1-4,6-7,18H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGDFRBQDMINQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2N(C1=O)C3=C(C=C(C=C3Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50576745 | |
| Record name | 1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50576745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73328-71-9 | |
| Record name | 1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50576745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








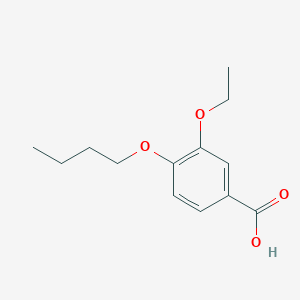
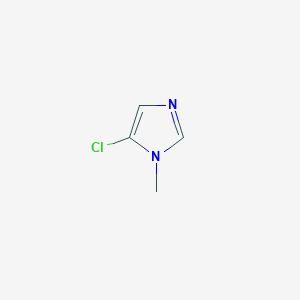
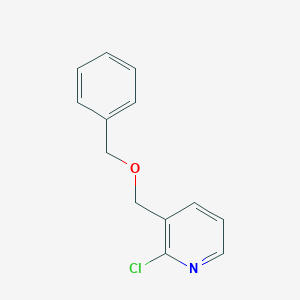

![4-[(4,6-Dimethylpyrimidin-2-yl)thio]phenol](/img/structure/B19850.png)
